
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
A number of new benzofuran derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives involve the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
A study on the synthesis and characterization of new zinc phthalocyanine compounds demonstrated their remarkable potential in photodynamic therapy for cancer treatment. These compounds, characterized by high singlet oxygen quantum yield and good fluorescence properties, are beneficial for Type II mechanisms in photodynamic therapy, showing significant promise in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research into Schiff bases derived from 2,4-disubstituted thiazoles and their metal complexes has revealed antimicrobial activities against various microorganisms, including yeasts and bacteria. Such compounds, through their unique structural properties, offer pathways for developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).
Synthesis of Novel Insecticides
Compounds synthesized from 2-(2-methylallyloxy)phenol have shown preliminary bioassays indicating insecticidal activity against Aphis fabae, suggesting their potential application in developing new insecticides (Luo Xian, 2011).
Antiproliferative and DNA Protective Activities
A series of Schiff bases derived from 1,3,4-thiadiazole compounds displayed antiproliferative activity against cancer cell lines and high DNA protective ability against oxidative mixtures. These findings underscore the therapeutic potential of these compounds in oncology and their role in protective strategies against DNA damage (Gür et al., 2020).
Structural Modifications for Anticancer Agents
The development of 4-substituted methoxybenzoyl-aryl-thiazole compounds as novel anticancer agents through structural modifications of a lead compound shows improved antiproliferative activity. These modifications enhance the therapeutic potential against melanoma and prostate cancer cells, indicating a significant step forward in cancer treatment (Lu et al., 2009).
Direcciones Futuras
Benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications, thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Propiedades
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-15-8-10-17(11-9-15)32(27,28)12-4-7-21(26)25-23-24-18(14-31-23)20-13-16-5-3-6-19(29-2)22(16)30-20/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGWBLACCCKBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724274.png)
![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)
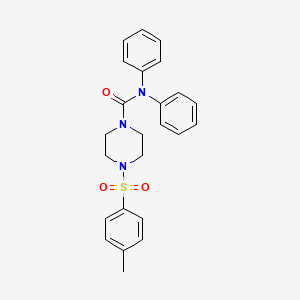
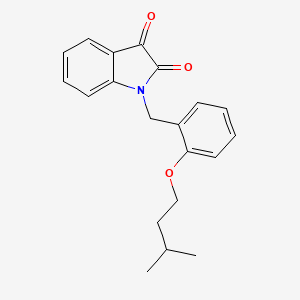

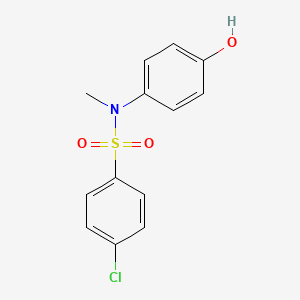
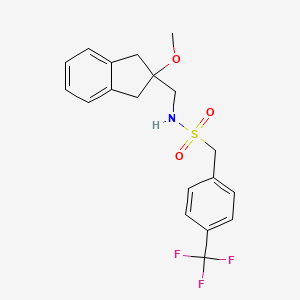

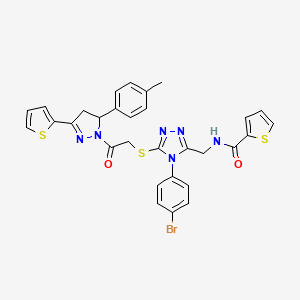
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2724288.png)
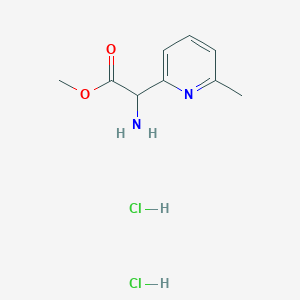

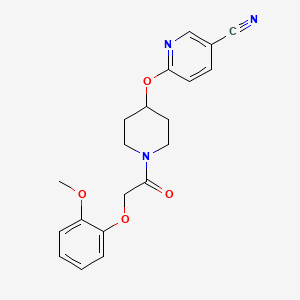
![1-(3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2724295.png)